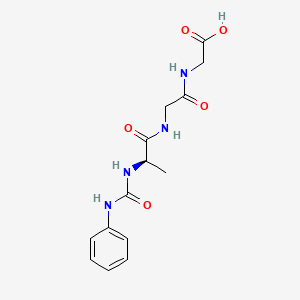
N-(Phenylcarbamoyl)-D-alanylglycylglycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Phenylcarbamoyl)-D-alanylglycylglycine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenylcarbamoyl group attached to a peptide backbone consisting of D-alanine, glycine, and another glycine residue.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Phenylcarbamoyl)-D-alanylglycylglycine typically involves the following steps:
Formation of Phenylcarbamoyl Chloride: This is achieved by reacting phenyl isocyanate with thionyl chloride under anhydrous conditions.
Peptide Coupling: The phenylcarbamoyl chloride is then reacted with a protected D-alanylglycylglycine peptide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like N,N-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of protecting groups under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient and scalable production of the compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Phenylcarbamoyl)-D-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The phenylcarbamoyl group can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction of the phenylcarbamoyl group can yield aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylcarbamoyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Aniline derivatives.
Substitution: Various substituted phenylcarbamoyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Phenylcarbamoyl)-D-alanylglycylglycine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a component in the formulation of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Phenylcarbamoyl)-D-alanylglycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, thereby inhibiting their activity. Additionally, the peptide backbone can interact with cellular membranes, influencing cell signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(Phenylcarbamoyl)benzenesulfonamide: Known for its role as an NLRP3 inflammasome inhibitor.
N-(Phenylcarbamoyl)ethylenediamine: Used as a thermal stabilizer for poly(vinyl chloride).
Uniqueness
N-(Phenylcarbamoyl)-D-alanylglycylglycine is unique due to its specific peptide structure, which imparts distinct biological and chemical properties. Unlike other phenylcarbamoyl derivatives, this compound’s peptide backbone allows for diverse interactions with biological targets, making it a versatile tool in research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
827613-22-9 |
|---|---|
Molekularformel |
C14H18N4O5 |
Molekulargewicht |
322.32 g/mol |
IUPAC-Name |
2-[[2-[[(2R)-2-(phenylcarbamoylamino)propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C14H18N4O5/c1-9(13(22)16-7-11(19)15-8-12(20)21)17-14(23)18-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,19)(H,16,22)(H,20,21)(H2,17,18,23)/t9-/m1/s1 |
InChI-Schlüssel |
CJDFPGZUZHQOID-SECBINFHSA-N |
Isomerische SMILES |
C[C@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Anthracene, 9-[[(3,4,5-trimethoxyphenyl)methoxy]methyl]-](/img/structure/B14220328.png)
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;naphthalene-1-sulfonic acid](/img/structure/B14220335.png)
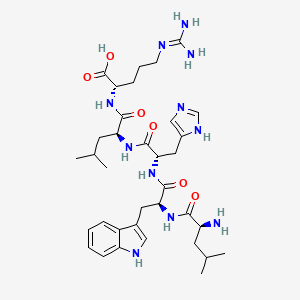
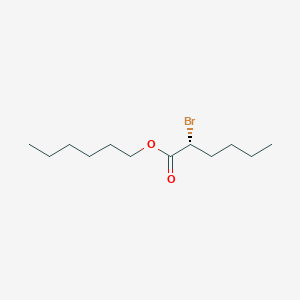
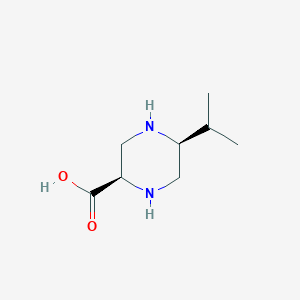
![2,2'-(1,4-Phenylene)bis[6-(diphenylamino)-1-benzofuran-3-carbonitrile]](/img/structure/B14220354.png)
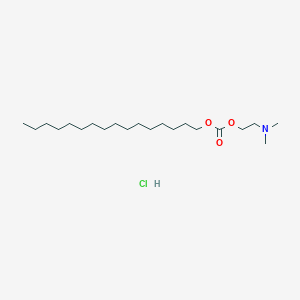
![[5-(Trifluoromethyl)tridec-4-EN-1-YL]benzene](/img/structure/B14220361.png)
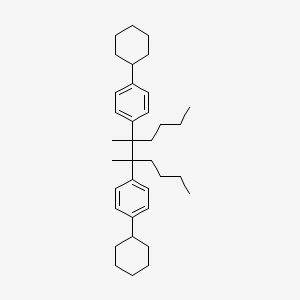

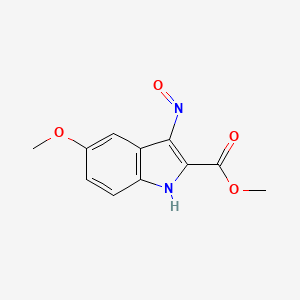

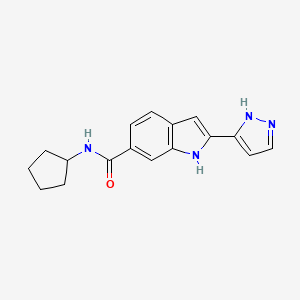
![2-[2-[2-Hydroxy-3,5-bis(2-methylpropyl)phenyl]sulfanylethylsulfanyl]-4,6-bis(2-methylpropyl)phenol](/img/structure/B14220381.png)
